molecular formula C17H19Cl2NO B2933928 3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one CAS No. 2309776-58-5

3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

Cat. No.: B2933928
CAS No.: 2309776-58-5
M. Wt: 324.25
InChI Key: HCUDLCAICXIDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[321]octan-8-yl}propan-1-one is a complex organic compound that belongs to the class of bicyclic compounds It features a unique structure with a dichlorophenyl group and an azabicyclo octane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps. One common method includes the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of bicyclic compounds on biological systems.

    Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with specific molecular targets. The azabicyclo octane scaffold is known to interact with various receptors and enzymes, potentially modulating their activity. The dichlorophenyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with azabicyclo octane scaffolds, such as tropane alkaloids . These compounds share some structural similarities but differ in their functional groups and overall properties.

Uniqueness

What sets 3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one apart is its specific combination of a dichlorophenyl group and an azabicyclo octane scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c1-11-9-12-5-6-13(10-11)20(12)17(21)8-7-14-15(18)3-2-4-16(14)19/h2-4,12-13H,1,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUDLCAICXIDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.